Cyclopentyl 2-amino-4-methylpentanoate

Description

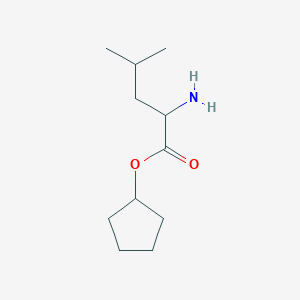

Cyclopentyl 2-amino-4-methylpentanoate is an ester derivative of 4-methylpentanoic acid, featuring a cyclopentyl group esterified at the carboxylate position and an amino substituent at the 2-position of the pentanoate backbone. This analysis focuses on comparisons with structurally similar compounds, leveraging available research to infer key characteristics.

Properties

Molecular Formula |

C11H21NO2 |

|---|---|

Molecular Weight |

199.29 g/mol |

IUPAC Name |

cyclopentyl 2-amino-4-methylpentanoate |

InChI |

InChI=1S/C11H21NO2/c1-8(2)7-10(12)11(13)14-9-5-3-4-6-9/h8-10H,3-7,12H2,1-2H3 |

InChI Key |

CFKCDVMTIUAMDA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C(=O)OC1CCCC1)N |

Origin of Product |

United States |

Scientific Research Applications

Anticancer Activity

Recent studies have shown that derivatives of cyclopentyl 2-amino-4-methylpentanoate exhibit significant anticancer properties. For instance, a study synthesized several derivatives and tested their efficacy against various cancer cell lines, including human colon carcinoma (Caco-2) and breast carcinoma (MDA-MB-231). The results indicated that most compounds led to a notable reduction in cell viability, particularly in the Caco-2 and MDA-MB-231 lines, suggesting potential for further development as anticancer agents .

Enzyme Inhibition

This compound has been investigated for its ability to inhibit enzymes associated with metabolic disorders. Specifically, it has shown promise as an inhibitor of 11β-hydroxysteroid dehydrogenase type 1, which is implicated in obesity and metabolic syndrome. In vitro studies demonstrated that several derivatives achieved over 50% inhibition of this enzyme at a concentration of 10 µM .

The compound's biological activities extend beyond anticancer effects, encompassing antimicrobial and anti-inflammatory properties. A summary of these activities is presented in the table below:

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Anticancer | Caco-2 | Significant reduction in cell viability | 2023 |

| Anticancer | MDA-MB-231 | Significant reduction in cell viability | 2023 |

| Enzyme Inhibition | 11β-HSD1 | Over 50% inhibition at 10 µM | 2023 |

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |

| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |

| Anti-inflammatory | Macrophages | TNF-alpha reduction by ~50% | 2025 |

Study on Anticancer Activity

A notable case study evaluated the cytotoxic effects of this compound derivatives on various cancer cell lines. The study utilized the MTS assay to determine cell viability post-treatment. The findings revealed that certain derivatives exhibited IC50 values as low as 15 µM against MDA-MB-231 cells, indicating potent anticancer activity .

Antimicrobial Efficacy Assessment

Another study focused on the antimicrobial properties of related compounds, assessing their effectiveness against Gram-positive and Gram-negative bacteria. The results indicated significant inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values reported at 32 µg/mL and 64 µg/mL, respectively .

Comparison with Similar Compounds

Key Structural Analogs

The following compounds share structural similarities with Cyclopentyl 2-amino-4-methylpentanoate, particularly in ester functionality, amino substitution, or cyclopentyl group presence:

Substituent Effects on Stability and Reactivity

- Cyclopentyl vs. Benzyl/Ethyl Groups: The cyclopentyl group may enhance steric bulk and lipophilicity compared to linear alkyl (ethyl) or aromatic (benzyl) substituents.

- Amino Group Position: The 2-amino substitution in the target compound contrasts with cyano or phosphonate groups in analogs. This amino group likely increases hydrogen-bonding capacity, affecting solubility and bioavailability.

Physicochemical Properties (Inferred)

Q & A

Basic Research Questions

Q. How can Cyclopentyl 2-amino-4-methylpentanoate be synthesized, and what are the critical reaction conditions to ensure esterification efficiency?

- Methodology : A common approach involves reacting 2-amino-4-methylpentanoic acid with cyclopentyl chloroformate (CAS 50715-28-1) in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. The reaction typically proceeds in anhydrous solvents like dichloromethane or tetrahydrofuran at 0–25°C for 4–12 hours. Monitoring via thin-layer chromatography (TLC) or LC-MS ensures completion. Excess cyclopentyl chloroformate (1.2–1.5 equivalents) improves yield .

- Critical Conditions : Moisture-free environment, stoichiometric base, and controlled temperature to avoid racemization of the amino group.

Q. What analytical techniques are recommended for confirming the structural integrity of this compound?

- Methodology :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm ester linkage (δ ~4.5–5.0 ppm for cyclopentyl protons) and amino group (δ ~1.5–2.5 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation (expected [M+H]⁺ ~244.18 g/mol).

- HPLC : Reverse-phase C18 columns with UV detection (210–220 nm) to assess purity (>98%) and retention time consistency .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data when characterizing this compound, particularly regarding stereochemical assignments?

- Methodology :

- Use 2D NMR (COSY, HSQC, HMBC) to resolve overlapping signals. For stereochemistry, compare experimental optical rotation with calculated values (e.g., via density functional theory).

- Employ chiral derivatizing agents (e.g., Mosher’s acid) to confirm absolute configuration. Contradictions in NOESY/ROESY data may arise from conformational flexibility; molecular dynamics simulations can clarify .

Q. What strategies optimize the enantiomeric purity of this compound during synthesis, and how is chiral chromatography applied?

- Methodology :

- Use enantioselective catalysis (e.g., lipases or chiral Brønsted acids) during esterification.

- Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) and hexane/isopropanol mobile phases (85:15 v/v) resolves enantiomers. Validate purity via circular dichroism (CD) spectroscopy .

Q. How does the cyclopentyl ester moiety influence the compound’s pharmacokinetic properties compared to other esters (e.g., methyl or benzyl)?

- Methodology :

- Assess logP (octanol-water partition coefficient) to quantify lipophilicity. Cyclopentyl esters typically exhibit higher logP than methyl esters, enhancing membrane permeability but potentially reducing aqueous solubility.

- Conduct in vitro metabolic stability assays (e.g., liver microsomes) to compare hydrolysis rates. Cyclopentyl esters are more resistant to esterases than linear alkyl esters, prolonging half-life .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data reported for this compound in polar vs. nonpolar solvents?

- Methodology :

- Replicate experiments under standardized conditions (e.g., USP/Ph.Eur. solubility criteria). Use dynamic light scattering (DLS) to detect aggregation in polar solvents.

- Discrepancies may arise from impurities (e.g., residual acids) or pH-dependent ionization. Adjust pH to the isoelectric point (pI ~5.5–6.0) to minimize charge effects .

Experimental Design Considerations

Q. What in vitro assays are suitable for evaluating the biological activity of this compound, and how should controls be designed?

- Methodology :

- For neuroactivity studies (given structural similarity to GABA analogs), use primary neuronal cultures with calcium imaging or patch-clamp electrophysiology.

- Include negative controls (e.g., cyclopentanol) to isolate ester-specific effects and positive controls (e.g., gabapentin) for benchmarking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.